molecular formula C7H8ClNS B3057134 4-Chloro-2-(ethylthio)pyridine CAS No. 769163-28-2

4-Chloro-2-(ethylthio)pyridine

Cat. No. B3057134
CAS RN: 769163-28-2
M. Wt: 173.66 g/mol
InChI Key: UEXFAFFVUXMUFV-UHFFFAOYSA-N
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Description

4-Chloro-2-(ethylthio)pyridine is a chemical compound with the molecular formula C7H8ClNS and a molecular weight of 173.66 . It is used in various chemical reactions and has potential applications in different fields .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(ethylthio)pyridine consists of a pyridine ring with a chlorine atom at the 4th position and an ethylthio group at the 2nd position .


Chemical Reactions Analysis

Although specific chemical reactions involving 4-Chloro-2-(ethylthio)pyridine are not mentioned in the search results, pyrimidines, which are structurally similar, undergo various reactions. For instance, they can undergo nucleophilic aromatic substitution (SNAr) reactions, which are a general approach to the synthesis of a wide variety of pyrimidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-(ethylthio)pyridine are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Structure

  • Synthesis and Characterization : 4-Chloro-2-(ethylthio)pyridine is used in synthesizing various compounds. For example, it's involved in the synthesis of new Tetrathiafulvalene-π-Spacer-Acceptor Derivatives, characterized by crystal structure, optical, and electrochemical properties. The intramolecular charge transfer in these compounds is notable (Andreu, Malfant, Lacroix, & Cassoux, 2000).
  • Structural Investigation : This chemical also plays a role in the preparation of polynuclear copper complexes. These complexes are characterized using different analytical techniques, showing diverse structures and significant activities against gram-negative bacteria (Hassanien, Gabr, Abdel‐Rhman, & El-asmy, 2008).

Catalysis and Polymerization

  • Enzymatic Kinetic Resolution : 4-Chloro-2-(ethylthio)pyridine derivatives have been used in enzymatic kinetic resolutions, proving to be valuable precursors for enantiomerically pure catalysts (Busto, Gotor‐Fernández, & Gotor, 2006).
  • Polymerization Behavior : It has also been used in the synthesis of pyridyliron(II) dichlorides, showing high activity in ethylene polymerization, which is significant for developing single-site active species in polymer production (Cao, He, Zhao, Cai, Hao, Shiono, Redshaw, & Sun, 2012).

Medicinal Chemistry and Drug Development

  • Anticancer Agent Synthesis : This compound is also integral in synthesizing potential anticancer agents, specifically pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which have shown effects on the proliferation and mitotic index of cultured L1210 cells and survival in mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Corrosion Inhibition

Safety and Hazards

While specific safety data for 4-Chloro-2-(ethylthio)pyridine is not available, similar compounds such as pyridine are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin and eye irritation, and are harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 4-Chloro-2-(ethylthio)pyridine are not mentioned in the search results, pyrazole-containing compounds, which are structurally similar, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable .

properties

IUPAC Name

4-chloro-2-ethylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXFAFFVUXMUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=CC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478177
Record name 4-Chloro-2-(ethylthio)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(ethylthio)pyridine

CAS RN

769163-28-2
Record name 4-Chloro-2-(ethylthio)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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